molecular formula C13H11NO B1219908 Salicylideneaniline CAS No. 779-84-0

Salicylideneaniline

Cat. No.: B1219908
CAS No.: 779-84-0
M. Wt: 197.23 g/mol
InChI Key: QIYHCQVVYSSDTI-UHFFFAOYSA-N
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Description

Salicylideneaniline is an organic compound with the molecular formula C13H11NO. It is a Schiff base derived from the condensation of salicylaldehyde and aniline. This compound is known for its photochromic properties, meaning it can change color when exposed to light.

Mechanism of Action

Target of Action

Salicylideneaniline (SA) and its derivatives primarily target the intramolecular hydrogen bond between the enol-imine (EI) and keto-amine (KA) forms . This bond is crucial for the compound’s photochromic properties, which involve a change in color upon exposure to light .

Mode of Action

The mode of action of SA involves photochromism , a process where the compound changes color upon exposure to light . Specifically, SA undergoes an enol-keto photoisomerization in the solid state . Under ultraviolet (UV) light irradiation, the enol-form molecule is vertically excited and undergoes excited-state intramolecular proton transfer to produce the excited cis-keto form . This is followed by pedal motion, an out-of-plane motion around the imine bond, which guides the excited cis-keto form to the ground state trans-keto form .

Biochemical Pathways

The primary biochemical pathway affected by SA is the proton transfer via the intramolecular O⋯N hydrogen bond . This proton transfer is influenced by external stimuli such as temperature changes or photoirradiation . The influence of UV light on this proton transfer was investigated at λ1 = 254 and λ2 = 365 nm .

Result of Action

The result of SA’s action is the switching behavior between the EI and KA forms . This switching behavior is responsible for the compound’s photochromic properties, allowing it to change color upon exposure to light . The compound’s photochromic properties are related to its molecular conformation rather than its chemical properties .

Action Environment

The action of SA is influenced by environmental factors such as temperature and light exposure . For instance, the compound’s tautomeric forms can be stabilized in the solid state either by a change in temperature or by photoirradiation . Furthermore, the compound’s photochromic properties can be enhanced when it is included in a cavity of guanidinium organosulfonate .

Biochemical Analysis

Biochemical Properties

Salicylideneaniline plays a significant role in biochemical reactions due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can form hydrogen bonds with amino acids in proteins, affecting their structure and function. Additionally, it can interact with enzymes involved in oxidative stress responses, potentially modulating their activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation . Additionally, it has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo ESIPT, which allows it to interact with biomolecules at the molecular level. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under neutral conditions (pH 7.4), with minimal degradation over time . Under acidic conditions (pH 5.5), its stability decreases, leading to a reduction in its biochemical activity . Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can interact with enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall metabolic balance within cells . Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . For example, this compound can bind to transport proteins that facilitate its movement across cell membranes, allowing it to reach its target sites within cells . Additionally, its binding to specific proteins can influence its distribution within tissues, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylideneaniline is typically synthesized through a condensation reaction between salicylaldehyde and aniline. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and heated under reflux conditions. The reaction proceeds as follows:

Salicylaldehyde+AnilineThis compound+Water\text{Salicylaldehyde} + \text{Aniline} \rightarrow \text{this compound} + \text{Water} Salicylaldehyde+Aniline→this compound+Water

The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows a similar procedure but is optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Salicylideneaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Salicylideneaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Salicylidene-4-tert-butylaniline
  • N-3,5-di-tert-butylsalicylidene-3-methoxyaniline
  • N-3,5-di-tert-butylsalicylidene-3-bromoaniline
  • N-3,5-di-tert-butylsalicylidene-3-chloroaniline
  • N-3,5-di-tert-butylsalicylidene-4-bromoaniline
  • N-3,5-di-tert-butylsalicylideneaniline
  • N-3,5-di-tert-butylsalicylidene-4-carboxyaniline
  • N-salicylidene-2-chloroaniline

Uniqueness

This compound is unique due to its well-studied photochromic properties, which make it an excellent candidate for applications in optical data storage and molecular switches. Its ability to undergo reversible photoisomerization sets it apart from many other similar compounds .

Properties

IUPAC Name

2-(phenyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYHCQVVYSSDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870775, DTXSID001203180
Record name 2-[(Phenylimino)methyl]phenol
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Record name (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-84-0, 31519-65-0
Record name 2-Hydroxybenzaldehyde N-phenylimine
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Record name Salicylideneaniline
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Record name Salicylideneaniline
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Record name (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
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Record name N-Salicylideneaniline
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Synthesis routes and methods I

Procedure details

o-Hydroxybenzaldehyde (0.20 mole) was treated with aniline with vigorous stirring in a 1 liter Erlenmeyer Flask. After 15 min., 33 cc of 95% ethanol was added and the reaction mixture was stirred vigorously for an additional 5 min. The reaction mixture was left standing at room temperature for 10 min., then it was placed in an ice-bath for 0.5 hour. The crystals which formed were collected, washed with 95% ethanol, and air dried. Recrystallization from 85% ethanol yielded N-(o-hydroxybenzylidene)aniline. m.p. 47°-49° C.
Quantity
0.2 mol
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reactant
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0 (± 1) mol
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33 mL
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Synthesis routes and methods II

Procedure details

To a mixture of salicylaldehyde (40 mL, 45.84 g, 375.37 mmol)) and aniline (22 mL, 31.72 g, 374.66 mmol), was added ethanol (90 mL), 8 drops of concentrated hydrochloric acid and water (10 mL). This reaction mixture was refluxed for one hour, allowed to cool to room temperature and left in the refrigerator over the weekend. A large quantity of orange solid was formed after 2 hours in the refrigerator. It was filtered off and washed with ethanol. Recrystallisation from ethanol afforded 31.53 g of product.
Quantity
40 mL
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22 mL
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90 mL
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reactant
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0 (± 1) mol
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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